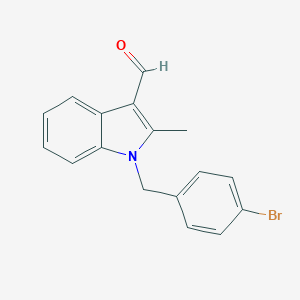
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C14H12ClNO3 . It has an average mass of 277.703 Da and a monoisotopic mass of 277.050568 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a benzoic acid group via a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H12ClNO3), average mass (277.703 Da), and monoisotopic mass (277.050568 Da) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
A novel method for synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines involves the use of 2-(2-formylpyrrol-1-yl)benzoic acid esters, highlighting the role of pyrrole derivatives in the construction of complex molecular frameworks. This process demonstrates the versatility of such compounds in synthesizing biologically relevant structures (Schindler et al., 2008).
Development of Thermo-responsive Materials
The aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state, leading to its use as a thermo-responsive material for temperature monitoring devices. Its unique molecular design enables specific aggregation forms that are temperature-sensitive, showcasing the potential of pyrrole derivatives in smart materials (Han et al., 2013).
Biological Applications and Antimicrobial Activity
Organotin(IV) complexes of pyrrole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of pyrrole-based compounds in developing new antimicrobial agents, demonstrating their relevance in the pharmaceutical field (Shahid et al., 2005).
Fluorescent Sensors for Metal Ions
Fluorescent Zn(II) sensors based on pyrrole derivatives have been developed, showcasing their ability to bind selectively to zinc ions and emit fluorescence upon binding. These sensors find applications in biological imaging, illustrating the utility of pyrrole compounds in bioanalytical chemistry (Nolan et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . These proteins play a crucial role in cell differentiation and development.
Mode of Action
This could result in significant changes in cellular processes, such as suppressing Th2 cell differentiation .
Biochemical Pathways
Given its potential interaction with gata proteins, it may influence pathways related to cell differentiation and development .
Result of Action
Similar compounds have been found to significantly suppress th2 cell differentiation without impairing th1 cell differentiation, and inhibit the expression and production of th2 cytokines .
Propiedades
IUPAC Name |
2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(6-11)14(18)19/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWDTVLRJIUBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)
![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)
![2-[4-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422430.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422431.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B422433.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422435.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422445.png)


![1-[4-({5-nitropyridin-2-yl}oxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B422449.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422450.png)